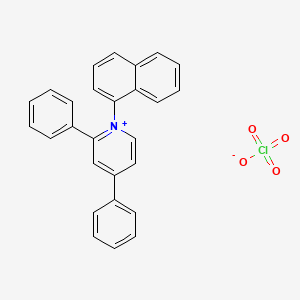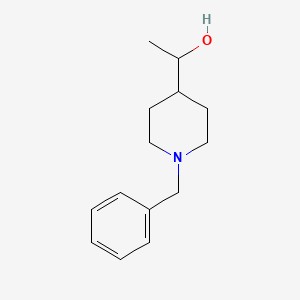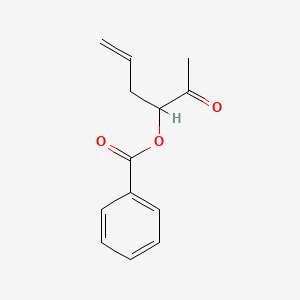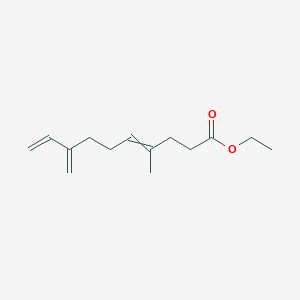![molecular formula C12H15Cl2N3O4S B14354856 1-[4-(Dichloromethanesulfonyl)-2-nitrophenyl]-4-methylpiperazine CAS No. 92514-20-0](/img/structure/B14354856.png)
1-[4-(Dichloromethanesulfonyl)-2-nitrophenyl]-4-methylpiperazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[4-(Dichloromethanesulfonyl)-2-nitrophenyl]-4-methylpiperazine is a complex organic compound with a unique structure that includes a piperazine ring substituted with a dichloromethanesulfonyl group and a nitrophenyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-[4-(Dichloromethanesulfonyl)-2-nitrophenyl]-4-methylpiperazine typically involves multiple steps, starting with the preparation of the nitrophenyl precursor. The key steps include:
Nitration of Phenyl Ring: The phenyl ring is nitrated using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group.
Sulfonylation: The nitrophenyl compound is then subjected to sulfonylation using dichloromethane sulfonyl chloride in the presence of a base such as pyridine.
Piperazine Substitution: Finally, the sulfonylated nitrophenyl compound is reacted with 4-methylpiperazine under controlled conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of advanced techniques such as continuous flow reactors and automated synthesis platforms to ensure consistent production.
Analyse Des Réactions Chimiques
Types of Reactions
1-[4-(Dichloromethanesulfonyl)-2-nitrophenyl]-4-methylpiperazine undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The sulfonyl group can be substituted with other nucleophiles under appropriate conditions.
Hydrolysis: The compound can undergo hydrolysis in the presence of strong acids or bases, leading to the cleavage of the sulfonyl group.
Common Reagents and Conditions
Reducing Agents: Hydrogen gas, palladium on carbon.
Nucleophiles: Amines, thiols.
Hydrolysis Conditions: Strong acids (e.g., hydrochloric acid) or bases (e.g., sodium hydroxide).
Major Products
Amino Derivatives: Formed by the reduction of the nitro group.
Substituted Derivatives: Formed by nucleophilic substitution of the sulfonyl group.
Hydrolyzed Products: Resulting from the cleavage of the sulfonyl group.
Applications De Recherche Scientifique
1-[4-(Dichloromethanesulfonyl)-2-nitrophenyl]-4-methylpiperazine has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting neurological disorders.
Materials Science: The compound’s unique structure makes it suitable for the development of novel materials with specific electronic and optical properties.
Biological Studies: It is used in the study of enzyme inhibition and receptor binding due to its ability to interact with biological macromolecules.
Mécanisme D'action
The mechanism of action of 1-[4-(Dichloromethanesulfonyl)-2-nitrophenyl]-4-methylpiperazine involves its interaction with specific molecular targets. The nitrophenyl group can participate in electron transfer reactions, while the piperazine ring can interact with biological receptors. The sulfonyl group may enhance the compound’s binding affinity to certain enzymes or receptors, leading to its biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-[4-(Methanesulfonyl)-2-nitrophenyl]-4-methylpiperazine: Similar structure but with a methanesulfonyl group instead of a dichloromethanesulfonyl group.
1-[4-(Dichloromethanesulfonyl)-2-aminophenyl]-4-methylpiperazine: Similar structure but with an amino group instead of a nitro group.
Uniqueness
1-[4-(Dichloromethanesulfonyl)-2-nitrophenyl]-4-methylpiperazine is unique due to the presence of both the dichloromethanesulfonyl and nitrophenyl groups, which confer distinct chemical and biological properties. This combination allows for specific interactions with molecular targets, making it a valuable compound in various research applications.
Propriétés
Numéro CAS |
92514-20-0 |
|---|---|
Formule moléculaire |
C12H15Cl2N3O4S |
Poids moléculaire |
368.2 g/mol |
Nom IUPAC |
1-[4-(dichloromethylsulfonyl)-2-nitrophenyl]-4-methylpiperazine |
InChI |
InChI=1S/C12H15Cl2N3O4S/c1-15-4-6-16(7-5-15)10-3-2-9(8-11(10)17(18)19)22(20,21)12(13)14/h2-3,8,12H,4-7H2,1H3 |
Clé InChI |
PFWDZEQTCCSPKV-UHFFFAOYSA-N |
SMILES canonique |
CN1CCN(CC1)C2=C(C=C(C=C2)S(=O)(=O)C(Cl)Cl)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[4-(4-Chlorophenoxy)phenyl]-2-(dimethoxymethyl)oxirane](/img/structure/B14354783.png)



![3,5-Bis[(4-tert-butylbenzoyl)oxy]benzoic acid](/img/structure/B14354815.png)
![3-[(4-Phenoxyphenyl)methyl]pentane-2,4-dione](/img/structure/B14354822.png)

![5-Hexyl-2-(4'-propyl[1,1'-biphenyl]-4-yl)pyrimidine](/img/structure/B14354831.png)
![4-Methoxy-2-[2-(pyridin-2-yl)hydrazinylidene]naphthalen-1(2H)-one](/img/structure/B14354832.png)


![5-Methoxy-2-phenylnaphtho[2,1-D][1,3]oxazole](/img/structure/B14354848.png)


